Methanesulfonic acid

Catalog No.
S535094
CAS No.
75-75-2
M.F
CH4O3S
M. Wt
96.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonic acid

CAS Number

75-75-2

Product Name

Methanesulfonic acid

IUPAC Name

methanesulfonic acid

Molecular Formula

CH4O3S

Molecular Weight

96.11 g/mol

InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)

InChI Key

AFVFQIVMOAPDHO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O

Solubility

10.41 M
Solubility at 26-28 °C in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47
Soluble in alcohol, ether
Soluble in water
In water, 1X10+6 mg/L at 20 °C /Miscible/

Synonyms

barium methanesulfonate, BMS-480188, methanesulfonate, methanesulfonic acid, methanesulfonic acid, ammonia salt, methanesulfonic acid, chromium (2+) salt, methanesulfonic acid, chromium (3+) salt, methanesulfonic acid, cobalt (2+) salt, methanesulfonic acid, copper (2+) salt, methanesulfonic acid, iron (2+) salt, methanesulfonic acid, iron (3+)salt, methanesulfonic acid, nickel (2+) salt, methanesulfonic acid, potassium salt, methanesulfonic acid, silver (1+) salt, methanesulfonic acid, sodium salt, methylsulfonate, potassium mesylate, potassium methanesulfonate

Canonical SMILES

[H+].CS(=O)(=O)[O-]

Description

The exact mass of the compound Methanesulfonic acid is 95.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.41 msolubility at 26-28 °c in wt %: hexane, 0; benzene, 1.5; methylcyclopentane, 0; toluene, 0.38; o-chlorotoluene, 0.23; ethyl disulfide, 0.47soluble in alcohol, ethersoluble in waterin water, 1x10+6 mg/l at 20 °c /miscible/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3718. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Recovery of Metals from Jarosite Residue

Hydrometallurgy

Production of Linear Alkylbenzenes

Preparation of Polyaniline/Graphene Composites

Transformation of Glucose/Xylose Mixtures

Esterification, Alkylation, and Condensation Reactions

Catalyst in Organic Reactions

Solvent for High-Molecular-Weight Polymers

Recovery of Metals from Jarosite Residue

Electrochemical Processes

Methanesulfonic acid, with the molecular formula CH3SO3H\text{CH}_3\text{SO}_3\text{H}, is the simplest alkanesulfonic acid. It appears as a hygroscopic colorless liquid or a white solid, depending on the temperature, and is highly soluble in water and polar organic solvents but only sparingly soluble in hydrocarbons. This compound is a strong acid, completely ionizing in aqueous solution, which makes it useful in various industrial applications. Methanesulfonic acid is notable for its non-oxidizing properties compared to other strong acids like sulfuric acid, making it safer for certain chemical processes .

MSA is a corrosive and irritant substance. Contact with skin or eyes can cause severe burns. Inhalation can irritate the respiratory tract. MSA is moderately toxic upon ingestion. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MSA. Spills should be neutralized with a weak base like sodium bicarbonate (NaHCO₃) and disposed of according to local regulations.

Data:

  • LD50 (oral, rat): 1.23 g/kg
, primarily as a Brønsted acid catalyst. It is employed in esterification and alkylation reactions, particularly in biodiesel production. Some significant reactions include:

  • Chlorination: Methanethiol reacts with chlorine to form methanesulfonyl chloride, which can be hydrolyzed to regenerate methanesulfonic acid:
    CH3SH+3Cl2+2H2OCH3SO2Cl+5HCl\text{CH}_3\text{SH}+3\text{Cl}_2+2\text{H}_2\text{O}\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+5\text{HCl}
  • Reactions with Amines: Methanesulfonic acid reacts with amines and ammonia to form stable particles, influencing aerosol nucleation processes in the atmosphere .

Research indicates that methanesulfonic acid plays a role in atmospheric chemistry, particularly in the formation of cloud condensation nuclei when it reacts with amines and ammonia. This interaction can enhance nucleation rates compared to sulfuric acid alone . In biological contexts, its non-toxic nature allows for potential applications in pharmaceuticals as a solvent or reagent due to its ability to form stable salts with various cations.

The synthesis of methanesulfonic acid has evolved over the years:

  • Traditional Method: Initially produced by heating methane and sulfur trioxide under pressure (200–325 °C) with a mercury catalyst.
  • Modern Methods:
    • Chlorination of Dimethyl Sulfide: This method oxidizes dimethyl sulfide using chlorine gas, followed by purification steps .
    • Direct Reaction: Recent advancements involve reacting methane with oleum at moderate temperatures (around 50 °C) and pressures (up to 100 bar) using potassium persulfate as an initiator .
    • Oxidation Process: BASF uses a two-step process involving methanol and elemental sulfur to produce dimethyl disulfide, which is then oxidized to methanesulfonic acid .

Methanesulfonic acid has diverse applications across various industries:

  • Catalyst: Used extensively in organic synthesis as a catalyst for reactions such as esterification and polymerization.
  • Electroplating: Employed in electroplating processes for tin and tin-lead solders, replacing more hazardous acids like fluoroboric acid.
  • Cleaning Agent: Utilized in rust and scale removers due to its effectiveness at dissolving metal oxides without producing harmful fumes.
  • Pharmaceuticals: Its salts (mesylates) are used in drug formulations due to their favorable solubility properties .

Studies have shown that methanesulfonic acid interacts significantly with atmospheric compounds. For example, it forms stable complexes with amines and ammonia, enhancing particle formation during nucleation events. These interactions differ from those observed with sulfuric acid, suggesting unique pathways and mechanisms that could influence climate models .

Methanesulfonic acid shares similarities with other sulfonic acids but has distinct properties that make it unique:

CompoundStructurePropertiesUnique Features
Methanesulfonic AcidCH3SO3H\text{CH}_3\text{SO}_3\text{H}Strong acid, hygroscopicNon-oxidizing; excellent solubility
p-Toluenesulfonic AcidC6H5SO3H\text{C}_6\text{H}_5\text{SO}_3\text{H}Solid at room temperatureMore acidic than methanesulfonic acid
Trifluoromethanesulfonic AcidCF3SO3H\text{CF}_3\text{SO}_3\text{H}Stronger acidity than methanesulfonic acidHighly reactive due to electronegative fluorine
Ethanesulfonic AcidC2H5SO3H\text{C}_2\text{H}_5\text{SO}_3\text{H}Similar acidity but larger alkyl groupLess soluble than methanesulfonic acid

Methanesulfonic acid stands out due to its combination of strong acidity, low volatility, and non-oxidizing nature, making it particularly valuable in industrial applications where safety and efficiency are paramount .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Color/Form

Solid
Liquid at room temperature

XLogP3

-0.9

Exact Mass

95.99

Boiling Point

167 °C at 10 mm Hg

Flash Point

189 °C closed cup

Density

1.4812 g/cu cm at 18 °C

LogP

log Kow = -2.38 (est)

Appearance

Solid powder

Melting Point

20.0 °C
20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12EH9M7279

Related CAS

22515-76-0 (ammonium salt)
2386-52-9 (silver(1+) salt)
2386-56-3 (potassium salt)
2386-57-4 (hydrochloride salt)
54253-62-2 (copper(2+) salt)
56525-23-6 (iron(2+) salt)

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Mechanism of Action

Methylating agents are potent carcinogens that are mutagenic and cytotoxic towards bacteria and mammalian cells. Their effects can be ascribed to an ability to modify DNA covalently. Pioneering studies of the chemical reactivity of methylating agents towards DNA components and their effectiveness as animal carcinogens identified O(6)-methylguanine (O(6)meG) as a potentially important DNA lesion. Subsequent analysis of the effects of methylating carcinogens in bacteria and cultured mammalian cells - including the discovery of the inducible adaptive response to alkylating agents in Escherichia coli - have defined the contributions of O(6)meG and other methylated DNA bases to the biological effects of these chemicals. More recently, the role of O(6)meG in killing mammalian cells has been revealed by the lethal interaction between persistent DNA O(6)meG and the mismatch repair pathway. Here, ...the results which led to the identification of the biological consequences of persistent DNA O(6)meG are reviewed. ... The possible consequences for a human cell of chronic exposure to low levels of a methylating agent /are considered/. Such exposure may increase the probability that the cell's mismatch repair pathway becomes inactive. Loss of mismatch repair predisposes the cell to mutation induction, not only through uncorrected replication errors but also by methylating agents and other mutagens. /Alkylating agents/

Vapor Pressure

4.28e-04 mmHg
4.28X10-4 mm Hg at 25 °C

Pictograms

Corrosive

Other CAS

22515-76-0
75-75-2

Wikipedia

Methanesulfonic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Health Hazards -> Corrosives

Methods of Manufacturing

Oxidation of methyl mercaptan
Prepared from sulfur trioxide and methane; ... by oxidn of dimethyl disulfide.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Computer and electronic product manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Methanesulfonic acid: ACTIVE
The popularity of MSA as an electrolyte in electrochemical applications has developed as a result of the following unique physical and chemical properties: (1) exhibits low corrosivity and is easy to handle, (2) nonoxidizing, (3) manufacturing process yields a high purity acid, (4) exceptional electrical conductivity, (5) high solubility of metal salts permits broad applications, (6) MSA-based formulations are simpler, (7) biodegradable, and (8) highly stable to heat and electrical current.

Analytic Laboratory Methods

METHOD UTILIZES THE REACTION OF SULFONIC ACIDS WITH DIAZOALKANES & SUBSEQUENT SEPARATION VIA GAS CHROMATOGRAPHY.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C. Heat sensitive.

Stability Shelf Life

Thermally stable at moderately elevated temperatures.

Dates

Modify: 2023-08-15
1: Miloshev GA, Peycheva EN, Dodoff NI, Kushev DN, Lalia-Kantouri M. Effect of light transition metal complexes of methanesulfonic acid hydrazide on the viability of yeast Saccharomyces cerevisiae. Mol Cell Probes. 2014 Oct-Dec;28(5-6):259-63. doi: 10.1016/j.mcp.2014.06.004. Epub 2014 Jun 25. PubMed PMID: 24973533.
2: Eberlin AR, Eddleston MD, Frampton CS. Methanesulfonic acid salt forms of carbamazepine and 10,11-dihydrocarbamazepine. Acta Crystallogr C. 2013 Nov;69(Pt 11):1260-6. doi: 10.1107/S010827011302859X. Epub 2013 Oct 31. PubMed PMID: 24192169.
3: Nishino N, Arquero KD, Dawson ML, Finlayson-Pitts BJ. Infrared studies of the reaction of methanesulfonic acid with trimethylamine on surfaces. Environ Sci Technol. 2014;48(1):323-30. doi: 10.1021/es403845b. Epub 2013 Dec 16. PubMed PMID: 24304088.
4: Huang Z, Francis R, Zha Y, Ruan J. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. J Pharm Biomed Anal. 2015 Jan;102:17-24. doi: 10.1016/j.jpba.2014.08.019. Epub 2014 Aug 22. PubMed PMID: 25218030.
5: Canales M, Alemán C. Molecular dynamics simulation study of methanesulfonic acid. J Phys Chem B. 2014 Mar 27;118(12):3423-30. doi: 10.1021/jp500817s. Epub 2014 Mar 13. PubMed PMID: 24593036.
6: Wang HY, Gu Q, Xu X. Methanesulfonic acid sodium salt protects retina from acute light damage in mice. Chin Med J (Engl). 2012 Jul;125(13):2310-5. PubMed PMID: 22882854.
7: Chen H, Ezell MJ, Arquero KD, Varner ME, Dawson ML, Gerber RB, Finlayson-Pitts BJ. New particle formation and growth from methanesulfonic acid, trimethylamine and water. Phys Chem Chem Phys. 2015 May 28;17(20):13699-709. doi: 10.1039/c5cp00838g. PubMed PMID: 25942743.
8: Henriques AC, Azevedo RM, De Marco P. Metagenomic survey of methanesulfonic acid (MSA) catabolic genes in an Atlantic Ocean surface water sample and in a partial enrichment. PeerJ. 2016 Oct 6;4:e2498. eCollection 2016. PubMed PMID: 27761315; PubMed Central PMCID: PMC5068391.
9: Liu X, Sun B, Xie Z, Qin X, Liu L, Lou H. Manganese dioxide-methanesulfonic acid promoted direct dehydrogenative alkylation of sp3 C-H bonds adjacent to a heteroatom. J Org Chem. 2013 Apr 5;78(7):3104-12. doi: 10.1021/jo4000674. Epub 2013 Mar 26. PubMed PMID: 23506099.
10: Finšgar M, Jackson J. Electrochemical Study of AISI C1018 Steel in Methanesulfonic Acid Containing an Acetylenic Alcohol-Based Corrosion Inhibitor Formulation. J Lab Autom. 2016 Oct;21(5):632-41. doi: 10.1177/2211068215593376. Epub 2015 Jul 9. PubMed PMID: 26160863.
11: Wujcik CE, Tweed J, Kadar EP. Application of hydrophilic interaction chromatography retention coefficients for predicting peptide elution with TFA and methanesulfonic acid ion-pairing reagents. J Sep Sci. 2010 Mar;33(6-7):826-33. doi: 10.1002/jssc.200900533. PubMed PMID: 20087867.
12: Chen H, Varner ME, Gerber RB, Finlayson-Pitts BJ. Reactions of Methanesulfonic Acid with Amines and Ammonia as a Source of New Particles in Air. J Phys Chem B. 2016 Mar 3;120(8):1526-36. doi: 10.1021/acs.jpcb.5b07433. Epub 2015 Oct 5. PubMed PMID: 26379061.
13: Kiso Y, Fujiwara Y, Kimura T, Nishitani A, Akaji K. Efficient solid phase peptide synthesis. Use of methanesulfonic acid alpha-amino deprotecting procedure and new coupling reagent, 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI). Int J Pept Protein Res. 1992 Sep-Oct;40(3-4):308-14. PubMed PMID: 1335997.
14: Meissner T, Niess M. Isotachophoretic separation of alkylsulfonates and determination of methanesulfonic acid as main component and as trace component in pharmaceutical drug substances. J Chromatogr A. 2004 May 7;1035(2):271-5. PubMed PMID: 15124821.
15: Thompson AS, Owens N, Murrell JC. Isolation and characterization of methanesulfonic Acid-degrading bacteria from the marine environment. Appl Environ Microbiol. 1995 Jun;61(6):2388-93. PubMed PMID: 16535055; PubMed Central PMCID: PMC1388473.
16: Dawson ML, Varner ME, Perraud V, Ezell MJ, Gerber RB, Finlayson-Pitts BJ. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations. Proc Natl Acad Sci U S A. 2012 Nov 13;109(46):18719-24. doi: 10.1073/pnas.1211878109. Epub 2012 Oct 22. PubMed PMID: 23090988; PubMed Central PMCID: PMC3503172.
17: Tamamura H, Nakamura J, Noguchi K, Funakoshi S, Fujii N. Acceleration of the N alpha-deprotection rate by the addition of m-cresol to diluted methanesulfonic acid and its application to the Z(OMe)-based solid-phase syntheses of human pancreastatin-29 and magainin 1. Chem Pharm Bull (Tokyo). 1993 May;41(5):954-7. PubMed PMID: 8393387.
18: Wrobel K, Kannamkumarath SS, Wrobel K, Caruso JA. Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts. Anal Bioanal Chem. 2003 Jan;375(1):133-8. Epub 2002 Nov 26. PubMed PMID: 12520449.
19: Quattrocchi O, Frisardi L, Iglesias M, Noya M, Caputto M, Ferraris D, Siliprandi D, Piccinni E. Ion exchange chromatographic determination of olpadronate, phosphate, phosphite, chloride and methanesulfonic acid. J Pharm Biomed Anal. 2001 Mar;24(5-6):1011-8. PubMed PMID: 11248496.
20: de Marco P, Moradas-Ferreira P, Higgins TP, McDonald I, Kenna EM, Murrell JC. Molecular analysis of a novel methanesulfonic acid monooxygenase from the methylotroph Methylosulfonomonas methylovora. J Bacteriol. 1999 Apr;181(7):2244-51. PubMed PMID: 10094704; PubMed Central PMCID: PMC93639.

Explore Compound Types